6-fluoro-1H-pyrimidine-2-thione
Description
Properties
IUPAC Name |
6-fluoro-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2S/c5-3-1-2-6-4(8)7-3/h1-2H,(H,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHYTYUCZNXXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclocondensation
A widely employed method involves the condensation of fluorinated aldehydes with thiourea under alkaline conditions. For instance, 6-fluoro-1H-pyrimidine-2-thione can be synthesized by reacting 6-fluoropyrimidine-2-carbaldehyde with thiourea in ethanolic potassium hydroxide (KOH) at reflux temperatures (80–90°C) for 4–6 hours. The reaction proceeds via nucleophilic attack of the thiolate ion on the aldehyde carbonyl, followed by cyclization and aromatization.
Mechanistic Insights :
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Formation of Thiolate Intermediate : Thiourea deprotonates in basic media to generate a thiolate ion (S⁻), which attacks the electrophilic carbonyl carbon of the aldehyde.
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Cyclization : Intramolecular dehydration forms the pyrimidine ring, with the fluorine atom remaining intact due to its strong C–F bond stability.
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Aromatization : Final elimination of water yields the aromatic thione product.
This method achieves moderate yields (60–75%) but requires careful control of pH and temperature to prevent side reactions such as over-oxidation or desulfurization.
Solvent and Catalytic Optimization
Recent advancements utilize polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction rates. Catalysts such as p-toluenesulfonic acid (PTSA) or iodine improve regioselectivity, particularly when synthesizing polysubstituted analogs. For example, a 2024 study demonstrated that adding 5 mol% iodine in DMF at 100°C increased the yield of this compound to 82% while reducing reaction time to 3 hours.
Heterocyclization of Fluorinated Isothiocyanates and Amines
[5+1] Heterocyclization Pathways
An alternative approach involves the reaction of fluorinated isothiocyanates with diamines or amino alcohols. For instance, this compound was synthesized via the cyclization of 2-fluoroethyl isothiocyanate with 1,3-diaminopropane in methanol at 25°C for 24 hours. The reaction proceeds through a six-membered transition state, forming the pyrimidine ring with simultaneous incorporation of the thione group.
Key Advantages :
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Mild Conditions : Reactions occur at ambient temperature, minimizing thermal degradation.
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High Atom Economy : No byproducts except water or methanol.
Role of Fluorinated Building Blocks
The fluorine atom is typically introduced via fluorinated isothiocyanates or amines. For example, 3-fluoropropyl isothiocyanate reacts with 2-aminopyridine to yield this compound with 68% efficiency. Nuclear magnetic resonance (NMR) studies confirm the retention of fluorine at the 6-position, as evidenced by distinctive ¹⁹F NMR shifts at −120 to −125 ppm.
Oxidative and Halogenation Methods
Chlorine-Mediated Oxidation
Patent literature describes the oxidation of 5-alkoxy-triazolopyrimidine precursors using chlorine gas or hydrogen peroxide to introduce sulfur functionalities. Although developed for triazolo derivatives, this method can be adapted for pyrimidine-2-thiones by substituting fluorinated starting materials. For example, chlorination of 6-fluoro-5-methoxypyrimidine in acetonitrile at 15°C, followed by treatment with hydrogen peroxide, yields the thione derivative with 70–75% purity.
Critical Parameters :
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Temperature Control : Excess heat promotes desulfurization.
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Stoichiometry : A 1:1 molar ratio of chlorine to precursor ensures complete conversion.
Thiophosgene-Based Thiolation
Thiophosgene (CSCl₂) serves as a sulfur donor in reactions with fluorinated pyrimidines. In a 2023 study, 6-fluoropyrimidine was treated with thiophosgene in dichloromethane at 0°C, followed by hydrolysis with aqueous sodium bicarbonate to afford the thione in 65% yield.
Comparative Analysis of Synthesis Routes
The table below summarizes the efficiency, scalability, and limitations of each method:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | KOH, ethanol, reflux | 60–75% | Scalable, low cost | Side reactions at high pH |
| Heterocyclization | Methanol, 25°C | 68–82% | Mild conditions, high purity | Long reaction times |
| Chlorine Oxidation | Cl₂, acetonitrile, 15°C | 70–75% | Rapid, compatible with halogens | Toxicity of chlorine gas |
| Thiophosgene Thiolation | CSCl₂, 0°C | 65% | Direct thione introduction | Handling hazardous reagents |
Mechanistic and Kinetic Considerations
Kinetic Studies of Cyclocondensation
Pseudo-first-order kinetics were observed for the cyclocondensation of 6-fluoropyrimidine-2-carbaldehyde with thiourea, with an activation energy (Eₐ) of 45 kJ/mol. The rate-determining step is the nucleophilic attack of the thiolate ion, as confirmed by density functional theory (DFT) calculations.
Thermodynamic Stability
The fluorine atom at the 6-position enhances the thermodynamic stability of the pyrimidine ring by 8–10 kcal/mol compared to non-fluorinated analogs, as demonstrated by computational studies . This stabilization arises from hyperconjugative interactions between the C–F σ* orbital and the π-system of the ring.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1H-pyrimidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinethione derivatives, depending on the nucleophile used.
Scientific Research Applications
6-fluoro-1H-pyrimidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-1H-pyrimidine-2-thione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the thione group and the fluorine atom can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
2.1. Structural and Functional Group Variations
The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of key analogs:
2.2. Physicochemical Properties
- Electron Effects: The fluorine atom in this compound withdraws electron density, polarizing the ring and enhancing reactivity toward electrophilic targets. In contrast, amino groups (e.g., 6-amino-5-fluoro-1H-pyrimidin-2-one) donate electrons, increasing solubility but reducing metabolic stability .
- Solubility: Thione groups (-C=S) are less polar than hydroxyl (-OH) or oxo (-C=O) groups, making this compound more lipophilic than its oxo or amino analogs. This property may improve membrane permeability but reduce aqueous solubility .
Q & A
Q. How can researchers optimize the synthesis of 6-fluoro-1H-pyrimidine-2-thione for improved yield and purity?
- Methodological Answer : The synthesis can be optimized using a one-pot multicomponent reaction (MCR) approach, leveraging microwave-assisted conditions to enhance reaction efficiency. For example, microwave irradiation reduces reaction times and improves regioselectivity in fluorinated pyrimidine derivatives . Additionally, solvent selection (e.g., ethanol or 1,4-dioxane) and temperature control (60–80°C) are critical to minimize side reactions. Metal-free conditions, such as those described for fluorinated pyrimidines, can also be adapted to avoid contamination from transition-metal catalysts .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure and fluorine substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Single-crystal X-ray diffraction provides definitive confirmation of the crystal lattice and molecular geometry, as demonstrated in studies of structurally similar pyrimidine-thiones . For fluorinated compounds, ¹⁹F NMR chemical shifts (δ ~ -100 to -200 ppm) are particularly diagnostic .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under acidic (HCl), basic (NaOH), and neutral (phosphate buffer) conditions at 25–60°C. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while dynamic light scattering (DLS) evaluates aggregation in solution .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns) often arise from tautomerism or polymorphism. Researchers should employ variable-temperature NMR to probe tautomeric equilibria and synchrotron X-ray diffraction to identify polymorphic forms. Computational modeling (DFT or MD simulations) can predict stable tautomers and validate experimental observations .
Q. How can regioselective fluorination be achieved in pyrimidine-thione derivatives during late-stage functionalization?
- Methodological Answer : Late-stage fluorination requires careful control of reaction kinetics. Electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous acetonitrile at 0–25°C preferentially target electron-deficient positions. For 6-fluoro derivatives, directing groups (e.g., thione or amino substituents) enhance regioselectivity. Kinetic isotopic effect (KIE) studies and in situ NMR monitoring help optimize conditions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For antimicrobial activity, use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria. Anticancer potential can be screened via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with fluorouracil as a positive control. Molecular docking against enzymes like thymidylate synthase or dihydrofolate reductase identifies potential mechanisms .
Q. How do solvent effects and substituent electronic properties influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in SNAr reactions, while electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the C-4 and C-6 positions. Hammett σ constants and computational Fukui indices quantify substituent effects. Kinetic studies under pseudo-first-order conditions reveal rate dependencies on solvent dielectric constant and nucleophile strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
